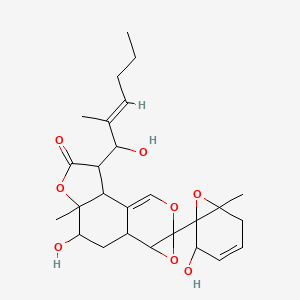
Acremolactone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acremolactone A is a natural product found in Acremonium rutilum with data available.
Applications De Recherche Scientifique
Herbicidal Applications
1. Mechanism of Action
- Acremolactone A functions as a herbicide by interfering with the growth processes of target plants. Its action mechanism involves disrupting cellular functions that are critical for plant development, leading to reduced growth and eventual plant death .
2. Efficacy Against Target Plants
- Research indicates that this compound effectively inhibits the growth of various weed species. Studies have demonstrated significant reductions in biomass when treated with this compound, showcasing its potential as a selective herbicide .
Pharmaceutical Applications
1. Anticancer Potential
- While primarily recognized for its herbicidal properties, preliminary studies suggest that this compound may also exhibit anticancer activities. The compound's structural analogs have been investigated for their effects on cancer cell lines, revealing promising results in inhibiting cancer cell proliferation .
2. Biosynthetic Pathways
- The synthesis of this compound can be achieved through various biosynthetic pathways involving Baeyer-Villiger oxidation, which is a crucial reaction in organic chemistry for producing lactones from ketones. This method not only facilitates the production of this compound but also allows for the exploration of related compounds with enhanced biological activities .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C26H34O8 |
|---|---|
Poids moléculaire |
474.5 g/mol |
Nom IUPAC |
7-hydroxy-3-[(E)-1-hydroxy-2-methylhex-2-enyl]-12-(2-hydroxy-6-methyl-7-oxabicyclo[4.1.0]hept-3-en-1-yl)-6-methyl-5,11,13-trioxatetracyclo[7.5.0.02,6.010,12]tetradec-1(14)-en-4-one |
InChI |
InChI=1S/C26H34O8/c1-5-6-8-13(2)20(29)18-19-15-12-31-26(25-16(27)9-7-10-23(25,3)34-25)21(32-26)14(15)11-17(28)24(19,4)33-22(18)30/h7-9,12,14,16-21,27-29H,5-6,10-11H2,1-4H3/b13-8+ |
Clé InChI |
AIDBYRCMBCUHKZ-MDWZMJQESA-N |
SMILES isomérique |
CCC/C=C(\C)/C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
SMILES canonique |
CCCC=C(C)C(C1C2C3=COC4(C(C3CC(C2(OC1=O)C)O)O4)C56C(C=CCC5(O6)C)O)O |
Synonymes |
acremolactone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















